molecular formula C10H11IO2 B12286177 3-Iodobenzenebutanoic acid

3-Iodobenzenebutanoic acid

Cat. No.: B12286177
M. Wt: 290.10 g/mol
InChI Key: OFUXDLSAUCJQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodobenzenebutanoic acid is an organic compound that consists of a benzene ring substituted with an iodine atom and a butanoic acid group. This compound is part of the broader class of iodobenzene derivatives, which are known for their utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodobenzenebutanoic acid typically involves the iodination of benzenebutanoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or a halogen carrier like iron(III) chloride. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Iodobenzenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom or other functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted benzenebutanoic acids .

Scientific Research Applications

3-Iodobenzenebutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving iodine-containing compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Iodobenzenebutanoic acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar in structure but with a nitro group instead of an iodine atom.

    3-Bromobenzoic acid: Contains a bromine atom instead of iodine.

    3-Chlorobenzoic acid: Contains a chlorine atom instead of iodine.

Uniqueness

3-Iodobenzenebutanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions, such as nucleophilic substitutions and oxidative additions .

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

4-(3-iodophenyl)butanoic acid

InChI

InChI=1S/C10H11IO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13)

InChI Key

OFUXDLSAUCJQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.